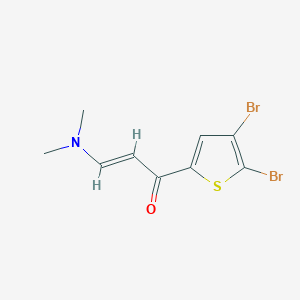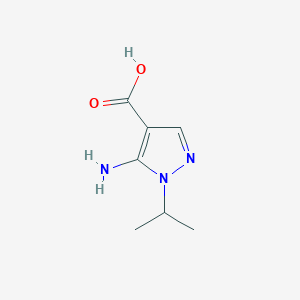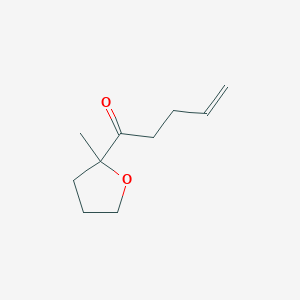
1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of two bromine atoms attached to the thiophene ring and a dimethylamino group attached to a propenone moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 4 and 5 positions of the thiophene ring.
Formation of Propenone Moiety: The brominated thiophene is then reacted with a suitable aldehyde or ketone to form the propenone moiety. This step often involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Introduction of Dimethylamino Group: The final step involves the introduction of the dimethylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with dimethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine atoms in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with fewer double bonds or functional groups
Substitution: Thiophene derivatives with various functional groups replacing bromine atoms
科学研究应用
1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe or marker to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of molecules with specific therapeutic properties.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one depends on its specific application. In general, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to desired biological or chemical outcomes. The exact mechanism of action may vary based on the context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(4-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one: This compound is similar but has only one bromine atom on the thiophene ring.
1-(4,5-dichlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one: This compound has chlorine atoms instead of bromine atoms on the thiophene ring.
1-(4,5-dimethylthiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one: This compound has methyl groups instead of bromine atoms on the thiophene ring.
Uniqueness
1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of two bromine atoms on the thiophene ring, which can significantly influence its chemical reactivity and interactions. The combination of the brominated thiophene ring and the dimethylamino propenone moiety provides a distinct structural framework that can be exploited in various scientific and industrial applications.
属性
IUPAC Name |
(E)-1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NOS/c1-12(2)4-3-7(13)8-5-6(10)9(11)14-8/h3-5H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZTWJXOSTYEQN-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(S1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(S1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2671760.png)
![6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/new.no-structure.jpg)
![[(2-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2671763.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide](/img/structure/B2671767.png)
![2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2671768.png)
![Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether](/img/structure/B2671769.png)
![1-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B2671771.png)

![4-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2671774.png)

![12-Ethyl-11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2671779.png)
